molecular formula C15H12BNO4 B13354759 4-Formyl-N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)benzamide CAS No. 627873-41-0

4-Formyl-N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)benzamide

Cat. No.: B13354759
CAS No.: 627873-41-0
M. Wt: 281.07 g/mol
InChI Key: CLWWLCLZHBSNGS-UHFFFAOYSA-N
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Description

4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide is a complex organic compound that belongs to the class of benzoxaboroles. This compound is characterized by the presence of a formyl group, a hydroxy group, and a benzoxaborole moiety. Benzoxaboroles are known for their unique chemical properties and have been studied for various applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide involves its interaction with specific molecular targets. One of the primary mechanisms is the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of inflammatory responses. By inhibiting PDE4, the compound can reduce the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Additionally, it has been shown to interact with leucyl-tRNA synthetase, inhibiting its function and thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide is unique due to its specific structural features, including the formyl and hydroxy groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit both PDE4 and leucyl-tRNA synthetase sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry and drug development .

Properties

CAS No.

627873-41-0

Molecular Formula

C15H12BNO4

Molecular Weight

281.07 g/mol

IUPAC Name

4-formyl-N-(1-hydroxy-3H-2,1-benzoxaborol-5-yl)benzamide

InChI

InChI=1S/C15H12BNO4/c18-8-10-1-3-11(4-2-10)15(19)17-13-5-6-14-12(7-13)9-21-16(14)20/h1-8,20H,9H2,(H,17,19)

InChI Key

CLWWLCLZHBSNGS-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C=O)O

Origin of Product

United States

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